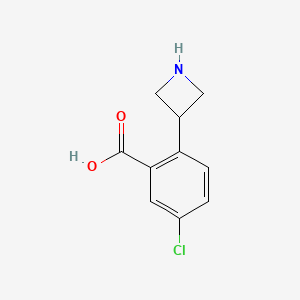

2-(Azetidin-3-yl)-5-chlorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-5-chlorobenzoic acid |

InChI |

InChI=1S/C10H10ClNO2/c11-7-1-2-8(6-4-12-5-6)9(3-7)10(13)14/h1-3,6,12H,4-5H2,(H,13,14) |

InChI Key |

RCXFZONPOJNWFA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=C(C=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity, Mechanistic Insights, and Derivatization Strategies for 2 Azetidin 3 Yl 5 Chlorobenzoic Acid

Reactivity of the Chlorinated Benzoic Acid Moiety

The 5-chloro-2-(azetidin-3-yl)benzoic acid portion of the molecule offers two main sites for chemical modification: the aromatic ring and the carboxylic acid functional group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the benzene (B151609) ring. masterorganicchemistry.com The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring. wikipedia.orgmsu.edu In 2-(azetidin-3-yl)-5-chlorobenzoic acid, the ring is trisubstituted.

The directing effects of the existing substituents are as follows:

-COOH (Carboxylic Acid): A deactivating and meta-directing group.

-Cl (Chloro): A deactivating but ortho, para-directing group.

-Azetidin-3-yl: An activating and ortho, para-directing group. However, under the strongly acidic conditions often used for EAS, the azetidine (B1206935) nitrogen would be protonated, converting the group into a deactivating and meta-directing group.

The table below outlines the positions on the benzene ring directed by each substituent.

| Substituent | Position | Type | Directs Electrophile To |

| -COOH | 1 | Deactivating, meta | 3 |

| -Azetidin-3-yl | 2 | Activating, o,p (neutral) | 4, 6 |

| Deactivating, meta (protonated) | 4, 6 | ||

| -Cl | 5 | Deactivating, o,p | 4, 6 |

Based on this analysis, the unoccupied positions 4 and 6 are the most likely sites for electrophilic attack. The directing effects of the chloro and the (protonated or neutral) azetidinyl groups converge on these positions. The carboxylic acid group directs to position 3, which is sterically hindered by the adjacent azetidinyl group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield a mixture of 4- and 6-substituted products, with the exact ratio depending on the specific electrophile and reaction conditions.

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, most commonly involving its conversion into other functional groups via an activated intermediate. nih.gov

Activation: To facilitate reaction with nucleophiles, the carboxylic acid is typically activated. Common methods include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of an active ester using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide to improve efficiency. thermofisher.com

Derivatization: Once activated, the carboxyl group can react with a variety of nucleophiles to form stable derivatives. nih.govthermofisher.com

Amide Formation: Reaction with primary or secondary amines yields amides. This is one of the most common derivatization strategies. nih.gov

Ester Formation: Reaction with alcohols, typically under acidic conditions (Fischer esterification) or via the activated acyl chloride, produces esters.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These derivatization reactions allow for the covalent attachment of the molecule to other chemical entities, such as peptides, polymers, or fluorescent labels.

Substitution and Cross-Coupling Reactions Involving the Aryl Chloride Substituent

The aryl chloride moiety of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for synthesizing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex and requires a base. nih.gov For a substrate like this compound, this allows for the introduction of a wide variety of aryl or heteroaryl substituents in place of the chlorine atom. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, especially given the presence of other functional groups in the molecule. nih.govnih.gov While specific examples for this exact molecule are proprietary, analogous reactions with similar aryl chlorides are well-documented. mdpi.combeilstein-archives.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the conversion of the aryl chloride to an arylamine. nih.govnih.gov This transformation involves coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. rsc.orgresearchgate.net This would allow for the introduction of diverse amine-containing substituents, significantly expanding the chemical space accessible from the parent molecule. The reaction conditions can be tailored to be compatible with the free carboxylic acid and the azetidine amine, often through careful selection of the base and protection strategies if necessary. rsc.org

The following table outlines representative conditions for these cross-coupling reactions as applied to general aryl chlorides, which are indicative of the approaches that would be used for this compound.

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Chlorides

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, H₂O | 80 - 110 |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, t-BuXPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |

Intramolecular Interactions and Conformational Dynamics

Spectroscopic methods and computational chemistry provide powerful insights into the subtle intramolecular forces at play. researchgate.netucl.ac.ukbohrium.com

Intramolecular Hydrogen Bonding: A key potential interaction within this molecule is an intramolecular hydrogen bond between the azetidine nitrogen's hydrogen atom (N-H) and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction would lead to the formation of a pseudo-six-membered ring, which can significantly stabilize a particular conformation. mdpi.com

Spectroscopic Evidence: In infrared (IR) spectroscopy, such a hydrogen bond would manifest as a broadening and red-shifting (a shift to lower wavenumber) of the N-H and O-H stretching frequencies compared to a molecule where this interaction is absent. semanticscholar.org In Nuclear Magnetic Resonance (NMR) spectroscopy, the proton involved in the hydrogen bond (the N-H proton) would likely appear as a downfield-shifted signal.

Computational Analysis: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the molecule's potential energy surface. researchgate.net These calculations can predict the most stable conformers and quantify the energy difference between them. nih.govresearchgate.netumt.edu By comparing conformers with and without the intramolecular hydrogen bond, the stabilizing energy of this interaction can be estimated. Natural Bond Orbital (NBO) analysis can further characterize the hydrogen bond by examining the orbital interactions between the hydrogen donor (N-H) and acceptor (C=O). rsc.org

Steric Effects: The steric bulk of the azetidine ring ortho to the carboxylic acid group can influence the acidity of the carboxylic proton and the reactivity of the carbonyl group. This steric hindrance can also affect the equilibrium between different rotational isomers (rotamers) of the molecule. rsc.org Computational studies can map these steric repulsions and predict their impact on the molecule's preferred geometry.

The interplay of these intramolecular forces results in a complex conformational landscape that is essential to understanding the molecule's chemical properties and biological activity.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| SPhos |

| XPhos |

| Tri-tert-butylphosphine (P(t-Bu)₃) |

| Potassium carbonate (K₂CO₃) |

| Potassium phosphate (K₃PO₄) |

| Cesium carbonate (Cs₂CO₃) |

| Toluene |

| Dioxane |

| BINAP |

| Xantphos |

| t-BuXPhos |

Structural Characterization and Advanced Spectroscopic Analysis of 2 Azetidin 3 Yl 5 Chlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A complete NMR analysis is fundamental for confirming the molecular structure of 2-(Azetidin-3-yl)-5-chlorobenzoic acid. This would involve dissolving the compound in a suitable deuterated solvent and acquiring a suite of one- and two-dimensional spectra.

Proton NMR (¹H NMR) for Proton Environments and Spin-Spin Coupling

A ¹H NMR spectrum would be essential to identify all unique proton environments within the molecule. It would be expected to show distinct signals for the protons on the azetidine (B1206935) ring and the aromatic ring. Key data points would include the chemical shift (δ) in parts per million (ppm), the integration of each signal (representing the number of protons), and the multiplicity (e.g., singlet, doublet, triplet, multiplet) which arises from spin-spin coupling with neighboring protons. The coupling constants (J values in Hz) would provide critical information about the connectivity of protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Azetidine CH |

| Data not available | Data not available | Data not available | Azetidine CH₂ |

| Data not available | Data not available | Data not available | Carboxylic Acid OH |

| Data not available | Data not available | Data not available | Azetidine NH |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

To map the carbon framework, a ¹³C NMR spectrum is necessary. This technique would reveal a peak for each unique carbon atom in the structure, including those of the benzoic acid and azetidine moieties. The chemical shifts of the carbonyl carbon, the aromatic carbons (both those bonded to hydrogen and the quaternary carbons), and the aliphatic carbons of the azetidine ring would provide definitive evidence for the compound's skeleton.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C=O (Carboxylic Acid) |

| Data not available | Aromatic C-Cl |

| Data not available | Aromatic C-Azetidinyl |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-COOH |

| Data not available | Azetidine CH |

| Data not available | Azetidine CH₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, showing which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting the azetidine ring to the correct position on the chlorobenzoic acid fragment.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in conformational analysis.

Without access to the raw or processed data from these experiments, a rigorous structural confirmation is not possible.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, corresponding to the vibrations of specific chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretching from the azetidine, C-H stretches (aromatic and aliphatic), and C-Cl stretching.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| Data not available | O-H Stretch (broad) | Carboxylic Acid |

| Data not available | N-H Stretch | Azetidine |

| Data not available | C-H Stretch | Aromatic |

| Data not available | C-H Stretch | Aliphatic (Azetidine) |

| Data not available | C=O Stretch | Carboxylic Acid |

| Data not available | C=C Stretch | Aromatic Ring |

| Data not available | C-N Stretch | Azetidine |

| Data not available | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass, which can be used to confirm the elemental composition. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum reveals patterns that can be analyzed to deduce the structure of the original compound. Key fragments for this compound would likely arise from the loss of the carboxylic acid group, cleavage of the azetidine ring, or loss of a chlorine atom.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| Data not available | [M+H]⁺ (Molecular Ion + Proton) |

| Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Fragment from loss of COOH |

| Data not available | Fragment from azetidine ring cleavage |

High-Resolution X-ray Crystallography for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the azetidine ring relative to the chlorobenzoic acid moiety. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The search for a published crystal structure or a Crystallographic Information File (CIF) for this compound was unsuccessful.

Chromatographic Methods for Purity Assessment and Isolation (HPLC, TLC)

Chromatographic techniques are indispensable for the assessment of purity and for the isolation of this compound from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) offers high-resolution separation for quantitative purity analysis, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and guiding purification efforts.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the predominant method for determining the purity of benzoic acid derivatives due to its efficiency and reproducibility. ekb.egsielc.com This technique separates compounds based on their hydrophobicity. The method can be developed and validated according to International Conference on Harmonization (ICH) guidelines to ensure specificity, precision, linearity, and accuracy in quantifying the main compound and its related substances. ekb.eg

Stationary Phase: The most commonly employed stationary phases are silica-based and chemically modified with C18 (octadecyl) alkyl chains. Columns such as the Zorbax SB-Aq or ACE C18 are frequently utilized for analyzing polar and non-polar compounds. ekb.egrjptonline.org Specialized reverse-phase columns with low silanol (B1196071) activity, like the Newcrom R1, are also suitable for the analysis of chlorobenzoic acids. sielc.com

Mobile Phase: A gradient elution is typically used, where the composition of the mobile phase is changed over time to achieve effective separation of compounds with varying polarities. The mobile phase generally consists of an aqueous component (Solvent A) and an organic component (Solvent B).

Solvent A (Aqueous): Often a buffered solution to control the ionization state of the acidic and basic moieties of the analyte. Common choices include 0.1% triethylamine (B128534) solution or dilute acids like phosphoric acid. ekb.egsielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers such as formic acid are used instead of phosphoric acid. sielc.com

Solvent B (Organic): Acetonitrile is a widely used organic modifier. sielc.com Mixtures containing acetonitrile, methanol, and water may also be employed to fine-tune the separation. ekb.eg

Detection: Due to the presence of the chlorobenzoic acid chromophore, UV detection is the most common method. The wavelength is selected to maximize the absorbance of the analyte; for related aromatic carboxylic acids, detection is often performed at wavelengths between 205 nm and 254 nm. ekb.egrjptonline.org

The table below summarizes typical starting conditions for developing an RP-HPLC method for this compound, based on established methods for analogous compounds.

Table 1: Representative HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition | Rationale / Source Example |

|---|---|---|

| Column | Zorbax SB-Aq or ACE C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Commonly used for benzoic acid derivatives. ekb.egrjptonline.org |

| Mobile Phase A | 0.1% Triethylamine or Phosphoric Acid in Water | Provides good peak shape for acidic compounds. ekb.egsielc.com |

| Mobile Phase B | Acetonitrile / Methanol mixture | Effective organic modifier for elution. ekb.eg |

| Elution Mode | Gradient | Separates compounds with a wide range of polarities. ekb.eg |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. rjptonline.org |

| Detection | UV at 205 nm or 240 nm | Wavelengths used for similar aromatic structures. ekb.egrjptonline.org |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. rjptonline.org |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used extensively for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. rsc.orgmerckmillipore.com It is particularly useful for identifying the disappearance of starting materials and the appearance of the product, as well as for identifying the optimal solvent system for preparative column chromatography.

Stationary Phase: The standard stationary phase for the analysis of polar organic compounds like benzoic acid derivatives is silica (B1680970) gel. Pre-coated aluminum-backed plates, such as silica gel 60 F254, are widely used. rsc.orgmerckmillipore.com The "F254" designation indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light.

Mobile Phase: The choice of mobile phase (eluent) is critical and is determined by the polarity of the analyte. For compounds of intermediate polarity, mixtures of non-polar and polar solvents are used. A system of toluene (B28343) and ethanol (B145695) (e.g., 9:1 v/v) has been successfully used for monitoring the esterification of benzoic acid. merckmillipore.com For purification of related structures, solvent systems such as ethyl acetate (B1210297)/hexane are common.

Visualization: After the plate is developed, the separated components appear as spots. Several methods can be used for visualization:

UV Light: Compounds containing a UV chromophore, such as the benzoic acid ring system, will appear as dark spots on the fluorescent green background of a TLC plate when viewed under short-wave UV light (254 nm). rsc.orgmerckmillipore.com

Chemical Stains: If compounds are not UV-active or for enhanced visualization, chemical staining reagents can be applied. For acidic compounds, a 0.1% solution of bromocresol green can be used as a spray, which reveals the acids as yellow spots on a blue or green background. nih.gov

Table 2: Typical TLC Systems for Analysis of Chlorobenzoic Acid Derivatives

| Parameter | Description | Source Example |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates | Standard for monitoring organic reactions. rsc.orgmerckmillipore.com |

| Mobile Phase | Toluene / Ethanol (9:1, v/v) or Ethyl Acetate / Hexane mixtures | Polarity can be adjusted to achieve optimal separation (Rf value). merckmillipore.com |

| Visualization | 1. UV light at 254 nm 2. Bromocresol green spray | Non-destructive visualization for UV-active compounds. rsc.org Specific for acidic functional groups. |

Isolation by Flash Chromatography

For the preparative isolation and purification of this compound, flash column chromatography is the method of choice. rsc.org This technique utilizes a silica gel stationary phase packed in a column. The crude product is loaded onto the column and eluted with a solvent system, often guided by the results from TLC analysis. A gradient elution, typically increasing the proportion of a polar solvent like ethyl acetate in a non-polar solvent like hexane, is employed to separate the target compound from impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Theoretical and Computational Investigations of 2 Azetidin 3 Yl 5 Chlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for accurately describing the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for a detailed analysis of molecules like 2-(Azetidin-3-yl)-5-chlorobenzoic acid. researchgate.netmdpi.com

Molecular Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating forces on each atom and adjusting their positions until a minimum energy state is reached. mdpi.com The resulting bond lengths, bond angles, and dihedral angles are critical for understanding the molecule's shape and steric properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (Note: This data is illustrative of typical DFT output.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-Cl | ~1.75 Å |

| Bond Length | C(aromatic)-C(carboxyl) | ~1.50 Å |

| Bond Length | C(aromatic)-C(azetidine) | ~1.51 Å |

| Bond Angle | Cl-C(aromatic)-C(carboxyl) | ~120° |

| Dihedral Angle | C(carboxyl)-C(aromatic)-C(azetidine)-N | Variable (Defines conformation) |

Electronic Properties: DFT calculations yield crucial electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. koreascience.kr A smaller gap suggests the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical reactions. mdpi.com

Reaction Path Exploration: DFT can be used to model the mechanism of chemical reactions. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the high-energy transition state. This information is invaluable for predicting reaction kinetics and understanding how the molecule might be synthesized or how it might metabolize.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. mdpi.com These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, particularly ground state energy. nih.govresearchgate.net

For this compound, ab initio calculations can provide benchmark values for its absolute energy, ionization potential, and electron affinity. While computationally more expensive than DFT, these high-accuracy calculations are critical for validating the results of less demanding methods and for applications where precise energy values are paramount. mdpi.com

Molecular Modeling and Conformational Analysis

The flexibility of the azetidine (B1206935) ring and the rotatable bond connecting it to the chlorobenzoic acid moiety means the molecule can exist in multiple shapes or conformations. Molecular modeling techniques are used to explore these possibilities.

Force fields are empirical functions that approximate the potential energy of a molecular system. wustl.edu They are computationally much faster than quantum methods, allowing for the exploration of the vast number of possible conformations. nih.govnih.gov By systematically rotating the flexible bonds and calculating the energy of each resulting structure, a conformational landscape can be mapped. This exploration identifies low-energy, stable conformers that are most likely to be present under experimental conditions.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: This data is for illustrative purposes.)

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | -85° | 0.00 | 65.1 |

| 2 | 90° | 0.85 | 20.3 |

| 3 | 175° | 1.50 | 14.6 |

Molecular Dynamics (MD) simulations use force fields to calculate the motion of atoms over time, providing a view of the molecule's dynamic behavior. nih.gov An MD simulation can show how this compound moves, vibrates, and changes conformation in a simulated environment, such as in water. nih.govmdpi.com

Key insights from MD simulations include the flexibility of different parts of the molecule, which can be quantified by the Root Mean Square Fluctuation (RMSF) of atomic positions. This analysis can reveal, for example, whether the azetidine ring undergoes significant puckering or if the benzoic acid group rotates freely. Such dynamic information is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as a biological receptor.

Structure-Property and Theoretical Structure-Interaction Relationship Studies

The ultimate goal of these computational investigations is to link the molecule's theoretical properties to its observable characteristics and potential functions.

Structure-Property Relationships: By combining the results from quantum and molecular mechanics, relationships can be drawn between the molecular structure and its macroscopic properties. For example, the calculated electronic properties from DFT can be correlated with the molecule's UV-Vis spectrum or its redox potential. The conformational preferences determined from force-field simulations can influence properties like solubility and crystal packing.

Theoretical Structure-Interaction Relationships: The detailed 3D structural and electronic information generated is fundamental for predicting how this compound might interact with biological targets. The optimized molecular geometry and electrostatic potential map can be used in molecular docking studies to predict the binding mode and affinity of the compound to a protein's active site. mdpi.comnih.gov MD simulations can then be used to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Descriptors and Model Development for Theoretical Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The development of a robust QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

For a series of compounds including this compound, a QSAR model would be developed by calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. Key categories of descriptors include:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment.

Steric Descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular weight and molar refractivity.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.

Once these descriptors are calculated for a training set of molecules with known biological activity, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are employed to build a predictive model. researchgate.net The quality of the QSAR model is assessed through various validation metrics, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

For a hypothetical series of analogs of this compound, a QSAR data table might look as follows:

| Compound | LogP | Molecular Weight (g/mol) | HOMO Energy (eV) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Analog 1 | 2.1 | 215.65 | -6.5 | 10.2 |

| Analog 2 | 2.5 | 229.68 | -6.8 | 5.7 |

| This compound | 2.3 | 225.66 | -6.7 | 7.5 (Predicted) |

| Analog 3 | 2.8 | 243.71 | -7.1 | 2.1 |

Molecular Electrostatic Potential (MEP) Mapping for Understanding Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution within a molecule. mdpi.com It provides a color-coded map of the electrostatic potential on the electron density surface of the molecule. This map is crucial for understanding how a molecule will interact with other molecules, particularly biological targets like proteins and enzymes. researchgate.net

The MEP map typically uses a color spectrum to represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.

Green: Represents regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the carboxylic acid group, indicating its potential to form strong hydrogen bonds or ionic interactions with positively charged residues in a binding site. The nitrogen atom in the azetidine ring could also exhibit a region of negative potential. Conversely, the hydrogen atoms of the carboxylic acid and the amine in the azetidine ring would show positive potential (blue), highlighting their role as hydrogen bond donors. researchgate.net

Molecular Docking and Ligand-Target Binding Mode Analysis (focused on theoretical interactions)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). rjptonline.org This technique is fundamental in drug design for elucidating potential binding modes and estimating the strength of the interaction. mjpms.in

Prediction of Molecular Recognition and Key Interaction Motifs with Target Sites

Through molecular docking simulations, it is possible to predict how this compound might recognize and bind to a specific target, such as a GABA receptor or a transporter protein. researchgate.net The simulation places the ligand in various conformations within the active site of the target and scores them based on a scoring function that estimates the binding affinity.

The analysis of the best-scoring poses reveals key interaction motifs. For this compound, these are predicted to include:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine, or serine in the target's active site. nih.gov The secondary amine in the azetidine ring can also act as both a hydrogen bond donor and acceptor.

Ionic Interactions: The carboxylate group can form strong salt bridges with positively charged residues.

Hydrophobic Interactions: The chlorophenyl ring is expected to engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine.

Halogen Bonding: The chlorine atom on the benzoic acid ring could potentially form a halogen bond with an electron-rich atom in the binding pocket.

A hypothetical summary of docking results could be presented as follows:

| Interaction Type | Ligand Moiety | Potential Interacting Residue | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Arg124 | 1.8 |

| Ionic Interaction | Carboxylate (-COO⁻) | Lys150 | 2.5 |

| Hydrogen Bond | Azetidine NH | Asp88 | 2.1 |

| Hydrophobic Interaction | Chlorophenyl Ring | Phe210, Leu214 | 3.5 - 4.0 |

Understanding Stereochemical Preferences in Binding Pockets

Many biological targets are chiral, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a ligand. The azetidin-3-yl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers (R and S).

Molecular docking can be a powerful tool to understand and predict stereochemical preferences in binding. By docking both the R- and S-enantiomers of the compound into the active site of a target, it is possible to compare their binding energies and interaction patterns. Often, one enantiomer will fit more favorably into the chiral binding pocket, leading to a lower (more favorable) binding energy score. This difference in binding affinity is known as stereoselectivity.

For instance, the three-dimensional arrangement of amino acids in a binding pocket might create a space that perfectly accommodates the R-enantiomer, allowing for optimal hydrogen bonding and hydrophobic interactions. The S-enantiomer, in contrast, might experience steric clashes with the protein, preventing it from achieving an ideal binding conformation. This theoretical analysis is crucial for guiding the synthesis of the more active enantiomer, a common practice in modern drug development known as chiral switching.

Following a comprehensive search for scientific literature, patents, and chemical databases, it has been determined that there is insufficient publicly available information on the chemical compound "this compound" to generate the detailed article as requested.

Design and Synthesis of Novel Derivatives: No studies were found describing strategies for the diversification of this specific scaffold, generation of chemical libraries based on its structure, or the introduction of functionalities to investigate research hypotheses.

Exploration in Novel Heterocycle Synthesis: There is no available literature on annulation reactions involving the benzoic acid and azetidine moieties of this compound to form fused, polycyclic, or spirocyclic systems.

Development as a Chemical Probe: The search yielded no information on the development or application of this compound as a chemical probe for any biological target.

While general synthetic methods for azetidine-containing compounds and their applications as molecular scaffolds are known, these findings are not specific to this compound. Adhering to the strict requirement to focus solely on the specified compound, the absence of dedicated research prevents the creation of a scientifically accurate and informative article based on the provided outline.

Applications As a Molecular Scaffold and in Chemical Probe Development

Development of 2-(Azetidin-3-yl)-5-chlorobenzoic Acid as a Chemical Probe

Utility in Molecular Recognition Studies and Ligand-Receptor Binding Affinity Measurements (in vitro)

Similarly, there is a lack of published research on the application of this compound in molecular recognition studies or for measuring ligand-receptor binding affinities. The core structure possesses features that could be exploited for such purposes, including a rigid aromatic ring and a flexible azetidine (B1206935) substituent capable of forming various non-covalent interactions.

In principle, this scaffold could be elaborated into a library of compounds for screening against various receptors. The binding affinity of these derivatives could then be measured using standard in vitro techniques such as radioligand binding assays or surface plasmon resonance. However, no such studies involving this compound have been reported.

Application in "On-Off" Fluorescent Sensing or Bioimaging Methodologies (as research tools)

The development of fluorescent probes often involves the conjugation of a recognition element (a ligand for a specific target) to a fluorophore. The interaction of the probe with its target can then lead to a change in fluorescence, creating an "on-off" sensor.

While the this compound scaffold could potentially serve as a recognition element, there are no documented instances of its use in the design or synthesis of fluorescent probes or bioimaging agents. The development of such a tool would require chemically modifying the scaffold to incorporate a fluorescent reporter group and then demonstrating its ability to selectively bind to a biological target of interest with a corresponding change in fluorescence. General principles for the development of novel fluorescent sensors are well-established, but their specific application to this particular compound is not found in the current body of scientific literature. taylorfrancis.com

Future Research Directions and Emerging Avenues for 2 Azetidin 3 Yl 5 Chlorobenzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The imperative for greener and more efficient chemical manufacturing is driving innovation in the synthesis of complex molecules like 2-(azetidin-3-yl)-5-chlorobenzoic acid. mdpi.com Research in this area is focused on technologies that offer significant advantages over traditional batch processing, including improved safety, better yields, and reduced waste. irost.ir

Continuous Flow Chemistry and Microreactor Technology for Scalable Production

Continuous flow chemistry, utilizing microreactor technology (MRT), is a promising approach for the scalable and sustainable production of pharmaceuticals. pharmtech.compharmtech.com This technology exchanges traditional large-scale batch reactors for miniaturized systems with microstructured reaction channels. acs.org The inherent advantages of microreactors, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, make them particularly suitable for handling highly reactive intermediates and exothermic reactions that can be challenging in batch production. irost.irpharmtech.com

For the synthesis of molecules containing strained rings like azetidines, flow technology enables the safe handling of reactive intermediates, often at higher temperatures than are feasible in batch processing, which can accelerate reaction rates. acs.orgacs.orgnih.gov Research has demonstrated the successful generation and functionalization of lithiated azetidine (B1206935) intermediates under continuous flow conditions, a process that can be difficult to control on a large scale in batch. acs.orgnih.gov The application of this technology to the synthesis of this compound could lead to a more reliable, automated, and cost-effective manufacturing process. pharmtech.com

Table 1: Comparison of Batch Processing vs. Continuous Flow Microreactor Technology

| Feature | Traditional Batch Processing | Continuous Flow Microreactor Technology |

|---|---|---|

| Scale | Large, discrete volumes | Continuous, smaller volumes over time |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and poor mixing | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes |

| Process Control | Less precise control over temperature, pressure, and time | Exquisite control over all reaction parameters |

| Scalability | Problematic, often requiring re-optimization | Simpler scale-up by running longer or in parallel ("numbering-up") |

| Byproduct Formation | Can be significant due to poor control | Often reduced, leading to higher selectivity and yield |

Discovery of Novel Catalytic Systems for Enhanced Chemo-, Regio-, and Stereoselectivity

The synthesis of complex molecules often requires precise control over the formation of specific chemical bonds at particular positions (regioselectivity) and in a defined three-dimensional orientation (stereoselectivity). The development of novel catalytic systems is central to achieving this control. For the synthesis of derivatives of this compound, new catalysts could enable more efficient and selective C-H activation, cross-coupling, and functionalization reactions. mdpi.comnih.gov

For instance, research into the directed ortho-metalation of unprotected benzoic acids has shown that the choice of reagents can completely reverse the regioselectivity of a reaction, allowing for functionalization at different positions on the benzoic acid ring. organic-chemistry.org Similarly, advancements in transition metal catalysis, such as rhodium- and iridium-catalyzed C-H activation, are enabling the direct amination and annulation of benzoic acids with high selectivity, influenced by both the catalyst and other substituents on the ring. mdpi.comnih.gov Furthermore, copper-catalyzed methods have been developed for the highly enantioselective difunctionalization of azetines (unsaturated precursors to azetidines), installing two new stereocenters with high control. acs.org The discovery of new catalysts for these types of transformations will be critical for creating a diverse range of analogues of the title compound with precisely controlled architectures.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and chemical synthesis. mdpi.comnih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, propose novel molecular structures, and even design complete synthetic pathways from scratch. acs.orgresearchgate.net

Predictive Modeling for Chemical Reactivity and Yield Optimization

Machine learning models are increasingly being developed to predict the outcomes of chemical reactions, including identifying the major product and estimating the reaction yield. nih.govarxiv.org These models are trained on large databases of published reactions and learn the complex relationships between reactants, reagents, catalysts, and the resulting products and yields. arxiv.orgresearchgate.net By inputting the structure of this compound and potential reaction partners, these models could predict the feasibility and efficiency of various synthetic transformations. genspark.ai This predictive capability allows chemists to prioritize high-yielding reaction conditions and avoid resource-intensive trial-and-error experimentation, thereby accelerating the development of new synthetic routes and the optimization of existing ones. arxiv.org

Automated Retrosynthesis Planning for Complex Derivatives

Table 2: Applications of AI/ML in the Chemical Synthesis Lifecycle

| Stage | AI/ML Application | Benefit |

|---|---|---|

| Design | De novo molecular design | Generation of novel analogues with desired properties. |

| Planning | Automated Retrosynthesis | Rapid identification of efficient and novel synthetic routes. chemcopilot.com |

| Prediction | Reaction Outcome & Yield Prediction | Prioritization of high-yielding reactions, reducing experimentation. harvard.edu |

| Optimization | Condition Recommendation | Fine-tuning of reaction parameters (temperature, solvent, catalyst) for optimal performance. |

Exploration of Unconventional Reactivity and Transformations of the Azetidine-Benzoic Acid System

The azetidine ring is a strained four-membered heterocycle. researchgate.net This inherent ring strain, which is greater than that of a five-membered pyrrolidine (B122466) ring but less than a three-membered aziridine (B145994), endows it with unique reactivity. rsc.orgrsc.org This reactivity can be harnessed to drive novel chemical transformations that are not possible with less strained systems.

Future research will likely focus on leveraging this strain for ring-opening and ring-expansion reactions to create new molecular scaffolds. rsc.org For example, acid-mediated intramolecular ring-opening of certain N-substituted azetidines has been observed, leading to the formation of new heterocyclic systems. nih.gov Exploring the reactivity of the azetidine nitrogen in this compound could lead to new methods for functionalization. Photo-induced, copper-catalyzed reactions have been shown to enable the construction of the azetidine ring through radical cascade cyclizations, a strategy that could potentially be reversed or adapted for further functionalization. researchgate.net Understanding and controlling these unconventional, strain-driven reactions will open up new avenues for creating structurally diverse and complex molecules derived from the core azetidine-benzoic acid scaffold. rsc.org

Expanding the Scope of Scaffold Modification for Advanced Chemical Research Tools

The unique architecture of this compound, featuring a strained azetidine ring, a functionalizable benzoic acid moiety, and a specific substitution pattern, presents a versatile scaffold for the development of sophisticated chemical research tools. Strategic modifications of this core structure can yield a diverse array of molecular probes designed to investigate biological systems with high precision. These tools are instrumental in target identification, validation, and elucidating the mechanisms of action of bioactive compounds.

Installation of Reporter Tags for Visualization and Detection

A primary avenue for transforming the this compound scaffold into a research tool is through the covalent attachment of reporter tags. These tags enable the visualization and quantification of the molecule's interaction with its biological targets.

Fluorescent Labeling: The introduction of a fluorophore allows for the direct visualization of the compound's distribution and localization within cells and tissues using techniques like fluorescence microscopy. The carboxylic acid group of the scaffold is a prime site for modification. It can be readily coupled with amine-containing fluorophores using standard carbodiimide (B86325) chemistry. A variety of fluorophores with a range of excitation and emission wavelengths can be incorporated, allowing for multicolor imaging experiments. For instance, fluorogenic labels, which exhibit fluorescence only upon a specific chemical reaction, can be employed to reduce background noise and enhance signal specificity.

Biotinylation for Affinity-Based Pull-Downs: Attaching a biotin (B1667282) tag to the scaffold facilitates the isolation and identification of binding partners through affinity chromatography. nih.gov The biotinylated probe can be incubated with a cell lysate, and the resulting probe-protein complexes can be captured on streptavidin-coated beads. This approach is invaluable for target deconvolution studies. The synthesis of such probes would involve coupling a biotin derivative, often containing a linker to minimize steric hindrance, to the scaffold's carboxylic acid or a functionalized azetidine nitrogen.

Incorporation of Photo-Releasable Groups for Spatiotemporal Control

To achieve precise control over the release and activity of the compound, photo-releasable groups, also known as photocages, can be incorporated. These groups mask the activity of the molecule until they are cleaved by irradiation with light of a specific wavelength. This strategy allows for the controlled delivery of the active compound to a specific location at a desired time, minimizing off-target effects. The carboxylic acid moiety is an ideal position for installing a photolabile ester, which upon photolysis, would release the active this compound.

Development of Photoaffinity Probes for Target Identification

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a compound. researchgate.netwikipedia.org This involves modifying the scaffold with a photoreactive group, such as a diazirine, benzophenone (B1666685), or an aryl azide (B81097). researchgate.netwikipedia.orgenamine.net Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding target. researchgate.net Subsequent analysis, often involving mass spectrometry, can then identify the labeled protein.

For the this compound scaffold, a photoreactive moiety could be introduced at several positions. For instance, a diazirine-containing substituent could be installed on the azetidine ring, or a benzophenone group could be incorporated as part of an amide linkage at the carboxylic acid position. The design of these probes requires careful consideration to ensure that the modification does not significantly impair the compound's binding affinity for its target.

Synthesis of Bifunctional Molecules for Targeted Protein Degradation

The scaffold can also serve as a foundation for creating bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A PROTAC based on this compound would consist of three components: the core scaffold for binding the target protein, a linker, and a ligand that binds to an E3 ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon or other ligands for VHL). The modular nature of the scaffold allows for the systematic variation of the linker length and composition to optimize the ternary complex formation and degradation efficiency.

Application of Click Chemistry for Modular Scaffold Elaboration

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for modifying the this compound scaffold. springernature.comnih.govbachem.com To utilize this chemistry, an azide or alkyne handle would first need to be installed on the core structure. For example, the azetidine nitrogen could be functionalized with a propargyl group (containing an alkyne), or an azido-containing substituent could be attached to the benzoic acid ring. This "clickable" scaffold can then be readily conjugated with a wide array of molecules, including fluorophores, biotin tags, or other bioactive compounds that have been functionalized with the complementary azide or alkyne group. acs.orgmdpi.com This modular approach greatly accelerates the synthesis of diverse and complex chemical tools.

Interactive Data Tables

Table 1: Potential Modifications of the this compound Scaffold for Advanced Chemical Research Tools

| Modification Strategy | Functional Group Introduced | Position of Modification | Resulting Research Tool | Primary Application |

| Fluorescent Labeling | Fluorophore (e.g., Rhodamine, Fluorescein) | Carboxylic Acid | Fluorescent Probe | Cellular imaging, localization studies |

| Biotinylation | Biotin | Carboxylic Acid or Azetidine N | Affinity Probe | Target pull-down and identification |

| Photo-caging | Photo-releasable ester | Carboxylic Acid | Caged Compound | Spatiotemporal control of activity |

| Photoaffinity Labeling | Diazirine, Benzophenone, Aryl Azide | Azetidine Ring or Benzoic Acid | Photoaffinity Probe | Covalent labeling of binding partners |

| PROTAC Formation | E3 Ligase Ligand + Linker | Carboxylic Acid or Azetidine N | PROTAC | Targeted protein degradation |

| Click Chemistry Handle | Alkyne or Azide | Azetidine N or Benzoic Acid | "Clickable" Scaffold | Modular synthesis of diverse probes |

Q & A

Q. Table 1: Example Reagents and Intermediates

| Step | Reagent/Intermediate | Role | Reference |

|---|---|---|---|

| 1 | tert-butyl 3-oxoazetidine-1-carboxylate | Azetidine precursor | |

| 2 | 5-chlorobenzoic acid hydrazide | Coupling partner | |

| 3 | Trifluoroacetic acid | Deprotection agent |

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH protons) and the aromatic/acid protons (δ ~7–8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~215.6 g/mol for CHClNO).

- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and ~3300 cm (N-H stretch) confirm functional groups .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the azetidine ring .

- Moisture Control : Use desiccants and seal containers under inert gas (e.g., argon).

- Light Sensitivity : Protect from prolonged UV exposure to avoid degradation of the chlorinated aromatic ring .

Advanced: How can structure-activity relationship (SAR) studies optimize its biological activity?

Methodological Answer:

- Azetidine Modifications : Introduce substituents (e.g., methyl, cyano) at the azetidine 3-position to alter steric/electronic effects .

- Chlorobenzoic Acid Modifications : Replace the 5-chloro group with fluoro or nitro groups to study electronic impacts on receptor binding .

- Docking Studies : Use software (e.g., AutoDock) to model interactions with target proteins (e.g., MmaA1 in tuberculosis studies) .

Q. Table 2: Example SAR Modifications

| Modification | Biological Impact | Reference |

|---|---|---|

| 3-Cyanoazetidine | Increased enzyme inhibition | |

| 5-Fluoro substitution | Enhanced solubility | |

| tert-butyl protection | Improved synthetic yield |

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Assay Reproducibility : Validate protocols using standardized conditions (pH, temperature) .

Enantiomeric Purity : Confirm stereochemistry via chiral HPLC; impurities in racemic mixtures may skew results .

Computational Validation : Compare docking predictions (e.g., binding affinity for MmaA1 ) with experimental IC values to identify outliers.

Advanced: What analytical methods quantify its stability under physiological conditions?

Methodological Answer:

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .

- Kinetic Studies : Calculate half-life (t) using first-order decay models.

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to guide storage protocols .

Advanced: How does the azetidine ring influence solubility and bioavailability?

Methodological Answer:

- Solubility Testing : Measure logP values using shake-flask methods (expected logP ~1.5 due to polar azetidine and hydrophobic chloroaryl groups) .

- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption.

- Salt Formation : Improve solubility by converting the carboxylic acid to sodium or lysine salts .

Advanced: What strategies mitigate synthetic challenges in azetidine ring formation?

Methodological Answer:

- Ring-Strain Mitigation : Use tert-butyl or benzyl protecting groups to stabilize intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for azetidine cyclization .

- Catalytic Methods : Employ palladium catalysts for stereoselective azetidine formation .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to develop a validated HPLC method for purity analysis?

Methodological Answer:

Column Selection : Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm.

Mobile Phase : Gradient of acetonitrile/0.1% formic acid in water (30:70 to 70:30 over 20 min).

Validation Parameters : Assess linearity (R > 0.999), precision (%RSD < 2%), and LOD/LOQ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.